molecular formula C12H13N3S B12569828 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile CAS No. 180590-18-5

4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile

Cat. No.: B12569828
CAS No.: 180590-18-5
M. Wt: 231.32 g/mol
InChI Key: ABIMEAAJCASWHK-UHFFFAOYSA-N
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Description

4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile is an organic compound that features a benzene ring substituted with a sulfanyl group attached to a 2-(dimethylamino)ethyl chain and two cyano groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chlorobenzene-1,2-dicarbonitrile with 2-(dimethylamino)ethanethiol. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is stirred at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher throughput and consistent product quality. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂)

    Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF)

Major Products Formed

    Oxidation: 4-{[2-(Dimethylamino)ethyl]sulfinyl}benzene-1,2-dicarbonitrile, 4-{[2-(Dimethylamino)ethyl]sulfonyl}benzene-1,2-dicarbonitrile

    Reduction: 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-diamine

    Substitution: this compound derivatives with various substituents

Scientific Research Applications

4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of novel materials with specific electronic or optical properties.

    Biology: The compound can be used as a probe to study biological processes involving sulfanyl and cyano groups, such as enzyme inhibition or protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, while the cyano groups can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,3-dicarbonitrile
  • 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,4-dicarbonitrile
  • 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-diamine

Uniqueness

4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile is unique due to the specific positioning of the cyano groups at the 1 and 2 positions on the benzene ring. This arrangement can influence the compound’s electronic properties and reactivity compared to its isomers or analogs. Additionally, the presence of both the sulfanyl and dimethylamino groups provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

180590-18-5

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

4-[2-(dimethylamino)ethylsulfanyl]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C12H13N3S/c1-15(2)5-6-16-12-4-3-10(8-13)11(7-12)9-14/h3-4,7H,5-6H2,1-2H3

InChI Key

ABIMEAAJCASWHK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=CC(=C(C=C1)C#N)C#N

Origin of Product

United States

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